N-methoxyoxan-4-imine
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Overview
Description
N-methoxyoxan-4-imine is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . This compound is characterized by the presence of an imine group (C=N) and a methoxy group (OCH3) attached to a six-membered oxane ring.
Mechanism of Action
Target of Action
N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of this compound are therefore likely to be these carbonyl compounds.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .
Pharmacokinetics
Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures
Biochemical Analysis
Biochemical Properties
N-methoxyoxan-4-imine is an imine, a class of compounds that are formed through the addition of a primary amine to an aldehyde or ketone .
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA . As an imine, this compound is formed through a reaction that involves the elimination of water, which is acid-catalyzed and reversible . The detailed mechanism of how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be fully understood.
Temporal Effects in Laboratory Settings
For instance, they can influence the stability and degradation of compounds, as well as long-term effects on cellular function
Dosage Effects in Animal Models
For instance, they can influence threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
For instance, they can influence the activities of enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
For instance, they can influence the activities of transporters or binding proteins, as well as effects on localization or accumulation
Subcellular Localization
For instance, they can influence the activities of targeting signals or post-translational modifications that direct compounds to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methoxyoxan-4-imine can be synthesized through the reaction of an aldehyde or ketone with a primary amine. The reaction typically involves the condensation of the carbonyl compound with the amine, resulting in the formation of the imine and the elimination of water. Acid catalysts are often used to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation to remove water and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-methoxyoxan-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oximes or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the methoxy group.
Scientific Research Applications
N-methoxyoxan-4-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
N-methoxyoxan-4-amine: Similar structure but with an amine group instead of an imine.
N-methoxyoxan-4-oxime: Contains an oxime group instead of an imine.
N-methoxyoxan-4-enamine: Features an enamine group instead of an imine.
Uniqueness: N-methoxyoxan-4-imine is unique due to its specific combination of an imine group and a methoxy group attached to an oxane ring.
Properties
IUPAC Name |
N-methoxyoxan-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBDDNAROAGTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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